(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid
Description
(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid is an α,β-unsaturated ketone-carboxylic acid derivative characterized by a conjugated enone system and a 2,4-dimethoxyphenyl substituent. This compound belongs to the broader class of (E)-4-aryl-4-oxo-2-butenoic acids, which are studied for their structural versatility and bioactivity, particularly in antiproliferative and enzyme inhibitory applications .
Properties
IUPAC Name |
(E)-4-(2,4-dimethoxyphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMPMCLHKGKJV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
The compound (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid , also known as a derivative of chalcone, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, agriculture, and materials science.
Anticancer Activity
Numerous studies have reported the anticancer properties of chalcone derivatives. (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid has been shown to inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis through the activation of caspases and modulation of cell cycle proteins. It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, with a notable decrease in Ki-67 expression, indicating reduced cell proliferation .
Antimicrobial Properties
Research has indicated that (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : Its antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- Inflammation Models : In vitro studies using lipopolysaccharide (LPS)-induced macrophages revealed that (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Pesticidal Activity
Chalcone derivatives are known for their pesticidal properties. (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid has been tested for its efficacy against agricultural pests:
- Insecticidal Properties : Laboratory tests have shown that this compound can effectively repel certain insect species, making it a candidate for natural pesticide formulations.
Plant Growth Regulation
Research suggests that this compound may also play a role in plant growth regulation:
- Growth Promotion : Preliminary studies indicate that it can enhance root development and increase chlorophyll content in treated plants, suggesting potential applications in agriculture as a growth stimulant .
Photostability and UV Absorption
The unique structural features of (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid allow it to absorb UV light effectively:
- UV Filters : Its application as a UV filter in sunscreens and other cosmetic products is under investigation due to its ability to absorb harmful UV radiation while remaining stable under light exposure.
Polymer Chemistry
This compound can be utilized in synthesizing novel polymers with enhanced properties:
- Polymerization Studies : Research into polymer blends incorporating this chalcone derivative has shown improvements in thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural analogs, focusing on substituents, melting points, and synthetic yields:
Key Observations :
- Methoxy vs. Halogen Substitutions: Methoxy-substituted analogs (e.g., 4-methoxyphenyl derivatives) exhibit higher melting points compared to nonpolar substituents (e.g., diisopropylphenyl), likely due to enhanced polarity and intermolecular interactions .
- Amide vs. Carboxylic Acid : Amide derivatives generally show higher thermal stability (melting points >120°C) compared to free carboxylic acids, which are often liquids or low-melting solids .
- Synthetic Yields : Yields vary significantly with substituent bulkiness. For example, 4-isopropylphenyl amides achieve ~63% yield , while sterically hindered 3,5-dimethoxyphenyl amides yield ~33% .
Antiproliferative Properties
- MEPBA Analogs: (E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid (MEPBA) demonstrates antiproliferative activity against HeLa cells (human cervix carcinoma) with IC₅₀ values in the micromolar range. Its release kinetics from hydrogels have been studied for controlled drug delivery .
- Chalcone–Aroylacrylic Acid Chimeras: Compounds like (E)-4-(4-methoxy-3,5-dimethylphenyl)-4-oxo-2-butenoic acid amides show cytotoxicity in RPMI-1640 cell lines, with activity modulated by methoxy and methyl groups .
- Halogenated Derivatives: (E)-4-(3',4'-Dichlorophenyl)-4-oxo-2-butenoic acid (PNU 157694) inhibits xanthine-3-hydroxylase, a target in neurodegenerative diseases .
Comparison of Bioactivity :
- Methoxy groups enhance solubility and bioavailability but may reduce membrane permeability compared to halogenated analogs.
- Amide derivatives exhibit prolonged activity due to slower metabolic degradation compared to free acids .
Biological Activity
(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHO
- Molar Mass : Approximately 236.22 g/mol
- Key Functional Groups :
- A butenoic acid backbone
- A keto group at the fourth position
- Two methoxy groups on the phenyl ring
Biological Activities
Research indicates that (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties against a range of pathogens. Studies have reported its effectiveness in inhibiting bacterial growth and fungal infections.
- Anticancer Properties : Several studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown antiproliferative activity against human tumor cell lines such as HeLa and K562 at micromolar concentrations. Notably, compounds similar to (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid have been reported to inhibit tubulin polymerization, which is critical for cancer cell division .
- Cytoprotective Effects : The compound enhances cytoprotection against ulcerogenic agents like ethanol by increasing prostaglandin E2 levels in gastric juice. This mechanism suggests potential applications in gastroprotective therapies.
The biological activity of (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit various enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : It has been observed to cause cell cycle arrest in the G2/M phase in certain cancer cell lines, indicating its potential as an antitumor agent .
- Antioxidant Activity : The compound exhibits free radical scavenging capabilities, contributing to its protective effects against oxidative stress .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives of (E)-4-(aryl)-4-oxo-2-butenoic acids against human tumor cell lines. The findings indicated that compounds with alkyl substituents on the aroyl moiety exhibited enhanced activity, with IC values as low as 2.9 µM for the most potent derivatives .
Study 2: Gastroprotective Effects
In animal models, (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid demonstrated significant reductions in gastric acid secretion and enhanced mucosal protection against ethanol-induced damage. This effect was linked to increased levels of prostaglandin E2.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4-Oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid | 94201-96-4 | Similar structure with different methoxy substitutions | Explored for similar biological activities |
| 3-Oxo-3-(2,3-dimethoxyphenyl)butanoic acid | 84386-10-7 | Different phenyl substitution | Studied for metabolic pathways |
| 3-Hydroxy-3-(2-methoxyphenyl)butanoic acid | 84386-11-8 | Hydroxyl group instead of a keto group | Relevant in drug development |
Q & A
Basic Questions
Q. What are the standard synthetic routes for (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) are prepared using nucleophiles like amines under basic conditions . Similar methods may apply by substituting fluorine with methoxy groups. Reaction optimization includes controlling temperature (e.g., 60–80°C) and using catalysts like DMAP to enhance yields. Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) .
Q. What spectroscopic and chromatographic methods validate the compound’s structure?
- Methodology :
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and α,β-unsaturated ketone protons (δ 5.5–6.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₂O₅ at m/z 236.0685) .
Q. What are the key physicochemical properties influencing reactivity?
- Properties :
- Solubility : Limited in water; soluble in DMSO or methanol due to polar groups .
- pKa : The α,β-unsaturated ketone (pKa ~3.5) and carboxylic acid (pKa ~4.2) govern pH-dependent reactivity .
- Thermal Stability : Decomposes above 200°C, requiring storage at –20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodology :
- Kinetic Control : Lower temperatures (0–25°C) reduce side reactions like esterification .
- Catalytic Systems : Use Pd(OAc)₂ or TEMPO to suppress oxidation of methoxy groups .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the (E)-isomer selectively .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) alter biological activity?
- Methodology :
- SAR Studies : Replace 2,4-dimethoxy groups with halogens (e.g., F, Cl) to compare antimicrobial IC₅₀ values .
- Docking Simulations : AutoDock Vina predicts binding affinity to targets like COX-2; methoxy groups enhance hydrophobic interactions .
- Contradiction Resolution : Conflicting bioactivity data (e.g., cytotoxicity vs. non-toxicity) may arise from impurity profiles (validate via LC-MS) .
Q. What computational tools predict degradation pathways under experimental conditions?
- Methodology :
- DFT Calculations : Gaussian 09 models hydrolysis of the α,β-unsaturated ketone in aqueous buffers .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS identify primary degradants (e.g., decarboxylated products) .
Q. How can researchers address discrepancies in reported enzyme inhibition mechanisms?
- Methodology :
- Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Structural Elucidation : X-ray crystallography of enzyme-ligand complexes resolves binding ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
